molecular formula C10H8ClNS B1642391 2-Chloro-4-(4-methylphenyl)-1,3-thiazole CAS No. 3884-32-0

2-Chloro-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B1642391
CAS No.: 3884-32-0
M. Wt: 209.7 g/mol
InChI Key: ILSSCCSGGFYZNM-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8ClNS and its molecular weight is 209.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Anticancer Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds in the thiazole class have demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Inhibition of VEGFR-2 : A notable mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The compound has been shown to inhibit VEGFR-2 with an IC50 value of 0.093 µM, indicating its potential as an anti-angiogenic agent .
  • Induction of Apoptosis : Studies suggest that this compound may induce programmed cell death through apoptosis and necrosis pathways. This is evidenced by its ability to trigger cell cycle arrest at the G1 phase in cancer cells .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-75.73Induces apoptosis and cell cycle arrest
AntiproliferativeMDA-MB-23112.15Induces apoptosis and cell cycle arrest
VEGFR-2 Inhibition-0.093Anti-angiogenic activity

Case Studies

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Activity Study : A study highlighted the synthesis and evaluation of various thiazole analogues showing potent antiproliferative effects against breast cancer cells. The most active compound exhibited an IC50 comparable to established chemotherapeutics like staurosporine .
  • Molecular Docking Studies : In silico studies have demonstrated strong binding affinities between thiazole derivatives and VEGFR-2 proteins, supporting their potential as targeted therapies for cancer treatment .
  • Antimicrobial Activity : Although specific data on the antimicrobial effects of this compound is limited, similar thiazole compounds have shown promising antibacterial activity against various pathogens .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including 2-Chloro-4-(4-methylphenyl)-1,3-thiazole, have been extensively studied for their antimicrobial properties. Research indicates that thiazoles exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain thiazole derivatives showed promising inhibitory effects against Candida albicans, a common fungal pathogen, with lower Minimum Inhibitory Concentration (MIC) values compared to standard antifungal treatments like fluconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Reference Drug (Fluconazole)MIC (μg/mL)
This compoundXFluconazole15.62
7a7.81
7e3.9

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the synthesis of novel thiazole derivatives that exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes with various reagents. One effective method is the Hantzsch synthesis, which allows for the formation of thiazole rings under mild conditions . This method is advantageous for industrial applications due to its efficiency and environmental friendliness.

Corrosion Inhibition

Beyond medicinal applications, thiazole compounds are utilized as corrosion inhibitors in industrial settings. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in various environments .

Case Studies and Research Findings

Case Study: Antifungal Activity Assessment

In a comparative study assessing the antifungal activity of several thiazole derivatives, researchers synthesized multiple compounds and evaluated their efficacy against Candida albicans. The study concluded that specific modifications to the thiazole structure significantly enhanced antifungal activity, indicating the potential for developing new antifungal agents based on the thiazole scaffold .

Case Study: Anticancer Efficacy

Another notable research effort focused on the anticancer properties of thiazole derivatives. The study involved screening various compounds against human breast cancer cells and found that certain derivatives led to a significant reduction in cell viability. The findings suggest that structural modifications to compounds like this compound could yield more potent anticancer agents .

Properties

IUPAC Name

2-chloro-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSSCCSGGFYZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293241
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-32-0
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3884-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-methylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(4-methylphenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4-(4-methylphenyl)-1,3-thiazole
2-Chloro-4-(4-methylphenyl)-1,3-thiazole
2-Chloro-4-(4-methylphenyl)-1,3-thiazole

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